molecular formula C10H12Co2N2O8 B1670482 Dicobalt Edetate CAS No. 36499-65-7

Dicobalt Edetate

Cat. No.: B1670482
CAS No.: 36499-65-7
M. Wt: 406.08 g/mol
InChI Key: TWAWHTJKASJPEK-UHFFFAOYSA-J
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Description

Dicobalt edetate is a coordination compound with the approximate formula Co₂(C₁₀H₁₆N₂O₈)(H₂O)₆. It is a derivative of the non-natural amino acid ethylenediaminetetraacetate. This compound has been used in Europe as an antidote to cyanide poisoning under the trade name Kelocyanor . it is itself toxic, particularly if there is not enough cyanide in the blood to react with it .

Mechanism of Action

Target of Action

Dicobalt Edetate, also known as Kelocyanor, primarily targets cyanide ions in the body . Cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria, preventing the utilization of oxygen .

Mode of Action

This compound acts by forming stable complexes with cyanide ions . Specifically, one mole of cobalt in the compound binds to six moles of cyanide, creating less toxic Cobalt cyanides . This interaction neutralizes the cyanide ions, mitigating their toxic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellular respiration pathway. By neutralizing cyanide ions, this compound prevents the inhibition of cytochrome c oxidase, thereby allowing cells to resume normal respiration and energy production .

Pharmacokinetics

It is known that the compound is administered intravenously, typically in critically ill patients with confirmed cyanide poisoning . The compound is administered in an area with full resuscitative care, and cardiac monitoring is mandatory . The standard adult dose is 300mg IV over 1 minute, followed by 50ml of 50% dextrose IV to protect against toxicity .

Result of Action

The primary result of this compound’s action is the neutralization of cyanide ions, leading to the resumption of normal cellular respiration and energy production . It can cause seizures, upper airway edema, chest pain, hypotension, vomiting, rashes, and dyspnea .

Action Environment

The efficacy and safety of this compound can be influenced by several environmental factors. Additionally, the compound must be administered in a controlled medical environment with full resuscitative care due to its potential toxicity .

Biochemical Analysis

Biochemical Properties

Dicobalt Edetate was developed as a cyanide antidote based on the known ability of cobalt to form stable complexes with cyanide . One mole of cobalt binds to 6 moles of cyanide creating the less toxic Cobalt cyanides which can be excreted in the urine .

Cellular Effects

This compound can be very toxic and cause seizures, upper airway oedema, chest pain, hypotension, vomiting, rashes and dyspnoea especially in those who have not been exposed to cyanide . It is essential for bone resorption and osteoclast differentiation . It is also involved in the regulation of fluid secretion into the anterior chamber of the eye .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable complexes with cyanide . Half of the Co2+ ions are bound to the EDTA2− and the other Co2+ ions are bound to four water ligands as well as carboxylate ligands on the [Co(EDTA)]2− entity . In aqueous solution, depolymerization occurs to give [Co(EDTA)]2− and [Co(H2O)6]2+ ions, each of which is kinetically labile and has a high affinity for cyanide .

Temporal Effects in Laboratory Settings

This compound is an effective cyanide antidote when given to patients with systemic cyanide poisoning, but it has the potential to give rise to adverse reactions, particularly when administered in the absence of intoxication .

Dosage Effects in Animal Models

In a porcine study of cyanide exposure, with pre-exposure antidote administration, licenced doses of this compound were effective at just lethal doses but ineffective at less than twice the estimated LD50 . The efficacy of a rapidly-administered double-dose of hydroxocobalamin was limited by variable pharmacokinetics .

Metabolic Pathways

This compound is metabolised via the liver enzyme rhodanese . Rhodanese catalyses the reaction of CN + thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic (unless it accumulates with high levels) and is excreted in the urine .

Preparation Methods

Dicobalt edetate is synthesized by reacting cobalt salts with ethylenediaminetetraacetic acid in aqueous solution. The reaction typically involves the following steps:

  • Dissolving cobalt(II) chloride or cobalt(II) sulfate in water.
  • Adding ethylenediaminetetraacetic acid to the solution.
  • Adjusting the pH to around 7-8 using sodium hydroxide.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Isolating the product by filtration and drying .

Industrial production methods involve similar steps but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Dicobalt edetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cyanide salts, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWHTJKASJPEK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Co2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189997
Record name Dicobalt edetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36499-65-7, 14931-83-0
Record name EDTA cobalt salt
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Record name Dicobalt edetate [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicobalt edetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cobaltate(2-)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dicobalt edetate
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Record name DICOBALT EDETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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